molecular formula C23H24F4N2O2 B2368962 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 1797648-11-3

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No.: B2368962
CAS No.: 1797648-11-3
M. Wt: 436.451
InChI Key: IEXVVFBNNHBPFO-UHFFFAOYSA-N
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Description

“N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide” is a chemical compound with the molecular formula C21H23FN2O2 . It’s often considered in the design of new drugs and drug delivery devices .


Chemical Reactions Analysis

Boronic acids and their esters, which may be structurally related to this compound, are known to be only marginally stable in water and their hydrolysis is considerably accelerated at physiological pH .

Scientific Research Applications

Novel Synthesis Pathways

Research on neuroleptic agents like Fluspirilen and Penfluridol, which contain similar chemical structures, demonstrates the utility of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide in developing synthesis pathways for pharmaceuticals. A key intermediate for these compounds has been prepared starting from commercially available precursors, highlighting its role in the synthesis of complex molecules with neuroleptic properties (Botteghi et al., 2001).

Corrosion Inhibition

The compound's derivatives, particularly piperidine derivatives, have been studied for their adsorption and corrosion inhibition properties on iron. This research is significant for developing new materials that prevent corrosion, a major issue in various industries. The findings indicate that specific derivatives exhibit high binding energies on metal surfaces, correlating with experimental data on corrosion inhibition (Kaya et al., 2016).

Molecular Structure Analysis

The study of trifluoromethyl-substituted compounds, including those with structures similar to this compound, involves detailed analysis of molecular structures through crystallography. This research contributes to understanding the molecular geometry, which is crucial for the design of drugs and materials with specific properties (Li et al., 2005).

Antimicrobial and Anti-inflammatory Agents

Bisthiourea derivatives of dipeptide conjugated to similar compounds have shown promise as novel anti-inflammatory and antimicrobial agents. These studies are pivotal in medicinal chemistry, providing a foundation for developing new therapeutics against inflammation and microbial infections (Kumara et al., 2017).

Metabolite Detection in Medical Treatments

Research into the metabolism of flutamide, a drug used in prostate cancer treatment, has led to the detection of new N-oxidized metabolites. Studies like these are essential for understanding the pharmacokinetics and potential side effects of drugs, contributing to safer and more effective treatments (Goda et al., 2006).

Advanced Materials Development

The structural investigation of AND-1184, a potential API for dementia treatment, showcases the application of compounds with similar chemical structures in the development of advanced materials. Such research aids in optimizing drug formulations and improving therapeutic efficacy (Pawlak et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found .

Properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F4N2O2/c24-20-4-2-1-3-19(20)22(31)29-13-11-17(12-14-29)15-28-21(30)10-7-16-5-8-18(9-6-16)23(25,26)27/h1-6,8-9,17H,7,10-15H2,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXVVFBNNHBPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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